L-Leucine, L-leucyl-L-seryl-L-alanyl-
Description
Significance of Small Peptides in Contemporary Biochemical Research
Small peptides, including dipeptides and tripeptides, are crucial to a multitude of biological processes. documentsdelivered.comnih.gov They are not merely metabolic intermediates or breakdown products of larger proteins but often act as potent signaling molecules and regulators of cellular function. nih.gov Their importance is underscored by their diverse roles, which include acting as hormones, neurotransmitters, and antimicrobial agents. documentsdelivered.comnih.gov
In research, the small size of these peptides makes them attractive subjects for study and potential therapeutic development. Their low molecular weight and simpler structure compared to large proteins facilitate cost-effective synthesis and straightforward structure-activity relationship studies. ebi.ac.uk Researchers investigate small peptides for their potential to modulate protein-protein interactions, influence cell signaling pathways, and contribute to the structural stability of larger protein complexes. nih.gov For example, specific tripeptides are known to inhibit enzymes like dipeptidyl peptidase IV (DPP IV), a key target in diabetes research. ebi.ac.uk
Contextualization of the L-leucyl-L-seryl-L-alanyl- Sequence within Peptide Science
The specific tripeptide L-leucyl-L-seryl-L-alanyl- is defined by its constituent amino acids. The properties of this tripeptide are a composite of the individual side chains of leucine (B10760876), serine, and alanine (B10760859).
L-Leucine (Leu): An essential amino acid with a hydrophobic, isobutyl side chain. wikipedia.orgnih.gov Its bulky, non-polar nature often leads it to be buried within the core of proteins to avoid contact with water, contributing to the hydrophobic effect that drives protein folding and stability. wikipedia.org In some contexts, leucine can also act as a signaling molecule, for instance, by influencing the Lrp global regulator in E. coli. nih.gov
L-Serine (Ser): A polar, uncharged amino acid containing a hydroxyl (-OH) group. wikipedia.org This group makes serine hydrophilic and capable of forming hydrogen bonds. wikipedia.org Crucially, the hydroxyl group can be phosphorylated by kinases, a common post-translational modification that acts as a molecular switch to regulate protein activity and signaling cascades. nih.gov
L-Alanine (Ala): One of the simplest amino acids, featuring a small, non-polar methyl group as its side chain. wikipedia.org Its small size and neutral character allow it to be accommodated in various protein structures without causing steric hindrance, providing structural flexibility. wikipedia.org
The sequence Leu-Ser-Ala, therefore, combines a bulky hydrophobic residue, a polar functional residue, and a small, flexible residue. This combination suggests it could function as a structural motif within a larger polypeptide. For instance, the sequence Asp-Ser-Ala is part of the hormone secretin. wikipedia.org The presence of serine suggests the potential for phosphorylation, which could modulate the interaction of a protein containing this sequence with other molecules.
Table 2: Properties of Constituent Amino Acids
| Amino Acid | Abbreviation | Side Chain Property | Key Characteristics |
|---|---|---|---|
| L-Leucine | Leu / L | Hydrophobic, Non-polar | Essential amino acid; contributes to hydrophobic core of proteins. wikipedia.orgnih.gov |
| L-Serine | Ser / S | Polar, Uncharged, Hydrophilic | Contains a hydroxyl group; can be phosphorylated. wikipedia.org |
| L-Alanine | Ala / A | Hydrophobic, Non-polar | Small and structurally non-disruptive. wikipedia.org |
Current Research Paradigms for Tripeptides and Related Amino Acid Sequences
Modern biochemical research explores tripeptides and similar short amino acid sequences through several key paradigms:
Cell Signaling: Tripeptides can function as intracellular signaling molecules that modulate complex pathways. nih.govnih.gov Research has shown that peptides can be introduced into living cells to study their effects on processes like G protein-coupled receptor (GPCR) signaling. nih.gov These studies aim to uncover how naturally occurring intracellular peptides regulate cell growth, differentiation, and survival. nih.govnih.gov
Synthetic and Medicinal Chemistry: The synthesis of novel peptides is a cornerstone of drug discovery and materials science. ebi.ac.ukresearchgate.net Scientists synthesize tripeptides and their analogs to create enzyme inhibitors, antimicrobial agents, or molecules with other specific biological activities. ebi.ac.uk For example, the synthesis of glycopeptides containing amino acid sequences like seryl-alanyl-alanine serves as a route to developing new antibiotics. researchgate.net Furthermore, the self-assembly properties of peptides are being explored to create new biomaterials. medchemexpress.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O6/c1-9(2)6-12(19)16(25)22-14(8-23)17(26)20-11(5)15(24)21-13(18(27)28)7-10(3)4/h9-14,23H,6-8,19H2,1-5H3,(H,20,26)(H,21,24)(H,22,25)(H,27,28)/t11-,12-,13-,14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIVWAUMTAIVPJ-XUXIUFHCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(C)C)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20427573 | |
| Record name | L-Leucine, L-leucyl-L-seryl-L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169249-03-0 | |
| Record name | L-Leucine, L-leucyl-L-seryl-L-alanyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20427573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for L Leucyl L Seryl L Alanyl and Analogous Peptides
Solid-Phase Peptide Synthesis (SPPS) Techniques for Oligopeptides
Solid-Phase Peptide Synthesis (SPPS), pioneered by Robert Bruce Merrifield, has become the most prevalent method for synthesizing peptides. jpt.compowdersystems.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin. powdersystems.combachem.com This approach simplifies the purification process, as excess reagents and soluble byproducts can be removed by simple filtration and washing steps. bachem.comnih.gov
Polymer Support Selection and Functionalization
For the synthesis of a C-terminal acid peptide like L-leucyl-L-seryl-L-alanyl-, a common choice is a resin functionalized with a Wang linker or a 2-chlorotrityl chloride linker, both of which are sensitive to acidic cleavage conditions. The initial amino acid, in this case, L-alanine, is covalently attached to the functionalized resin, marking the beginning of the synthesis. peptide.com
| Resin Type | Common Polymer | Functional Group/Linker | Key Characteristics |
| Wang Resin | Polystyrene | 4-Hydroxymethylphenoxymethyl | Acid-labile, suitable for Fmoc strategy |
| 2-Chlorotrityl Resin | Polystyrene | 2-Chlorotrityl chloride | Very acid-labile, allows for cleavage with protected side chains |
| Merrifield Resin | Polystyrene | Chloromethyl | Used in Boc strategy, requires strong acid for cleavage |
Nα-Protecting Group Strategies and Deprotection Regimes
To ensure the sequential addition of amino acids in the correct order, the α-amino group (Nα) of each incoming amino acid must be temporarily protected. peptide.com The two most dominant orthogonal protection strategies in SPPS are the Boc/Bzl and Fmoc/tBu schemes. peptide.combiosynth.com
Boc/Bzl Strategy : The tert-butyloxycarbonyl (Boc) group is used for Nα-protection and is removed by treatment with a moderate acid, such as trifluoroacetic acid (TFA). peptide.com Side-chain protecting groups are typically benzyl-based and require a stronger acid, like hydrogen fluoride (HF), for removal at the end of the synthesis. peptide.com
Fmoc/tBu Strategy : The 9-fluorenylmethyloxycarbonyl (Fmoc) group protects the Nα-amino group and is cleaved under basic conditions, commonly with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). peptide.combachem.com Side-chain protecting groups are based on the tert-butyl (tBu) group and are removed at the final cleavage step with a strong acid like TFA. biosynth.com
The Fmoc/tBu strategy is often preferred for its milder Nα-deprotection conditions. For the synthesis of L-leucyl-L-seryl-L-alanyl-, the side chain of serine (a hydroxyl group) would be protected, for instance, with a tert-butyl group in the Fmoc/tBu strategy.
| Protecting Group | Chemical Name | Cleavage Condition | Strategy |
| Boc | tert-Butyloxycarbonyl | Moderate Acid (e.g., TFA) | Boc/Bzl |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Base (e.g., Piperidine) | Fmoc/tBu |
| Cbz (Z) | Carboxybenzyl | Strong Acid / Hydrogenolysis | Solution-Phase |
Peptide Bond Formation: Coupling Reagents and Conditions
The formation of the peptide bond between the free Nα-amino group of the resin-bound peptide and the carboxyl group of the incoming protected amino acid is a critical step. nih.gov This reaction is facilitated by coupling reagents that activate the carboxyl group, making it more susceptible to nucleophilic attack by the amino group. creative-peptides.com
Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), and phosphonium or uronium salts, like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). nih.govcreative-peptides.combachem.com These reactions are typically carried out in polar aprotic solvents like DMF or N-methyl-2-pyrrolidone (NMP). bachem.com To minimize side reactions and racemization, additives such as 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are often included. bachem.com
| Coupling Reagent | Abbreviation | Class | Key Features |
| N,N'-Dicyclohexylcarbodiimide | DCC | Carbodiimide | One of the original coupling reagents. creative-peptides.com |
| N,N'-Diisopropylcarbodiimide | DIC | Carbodiimide | Soluble urea byproduct, useful for automated synthesis. wikipedia.org |
| O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HBTU | Uronium Salt | High coupling efficiency, widely used. creative-peptides.com |
| (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | PyBOP | Phosphonium Salt | Effective for standard couplings. bachem.com |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Carbodiimide | Water-soluble, often used in solution-phase. wikipedia.org |
Cleavage from Resin and Side-Chain Deprotection Considerations
The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of any side-chain protecting groups. researchgate.net For peptides synthesized using the Fmoc/tBu strategy on an acid-labile linker, this is typically achieved by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). researchgate.net
This cleavage "cocktail" often includes scavengers to trap the reactive cationic species that are generated from the protecting groups and the linker, which could otherwise lead to unwanted side reactions with sensitive amino acid residues like tryptophan, methionine, or tyrosine. Common scavengers include water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT). acs.org For a simple tripeptide like L-leucyl-L-seryl-L-alanyl-, a common cleavage cocktail would be TFA/TIS/water (e.g., 95:2.5:2.5). After cleavage, the crude peptide is typically precipitated with cold diethyl ether, isolated, and then purified, often by reverse-phase high-performance liquid chromatography (RP-HPLC). wikipedia.org
Solution-Phase Peptide Synthesis Approaches
Prior to the widespread adoption of SPPS, peptides were synthesized entirely in solution. wikipedia.org Solution-phase peptide synthesis (SPPS) involves the coupling of protected amino acids or peptide fragments in a homogeneous reaction mixture. creative-peptides.comresearchgate.net While largely superseded by SPPS for research-scale synthesis due to the laborious purification steps required after each coupling, solution-phase methods remain relevant for the large-scale industrial production of peptides. wikipedia.orgresearchgate.net
In this approach, the C-terminal amino acid is typically protected as an ester, and the Nα-amino group is protected, for example, with a Boc or Cbz group. researchgate.net After coupling the next Nα-protected amino acid using a coupling reagent, the resulting protected dipeptide must be purified, often by crystallization or chromatography, before the Nα-protecting group is removed for the next coupling step. nih.gov This cycle of coupling, purification, and deprotection is repeated until the desired peptide is assembled. researchgate.net
Enzymatic Peptide Synthesis for Specific Sequence Assembly
The reaction conditions, such as pH, temperature, and solvent, can be manipulated to favor synthesis over the enzyme's natural hydrolytic activity. acs.org For instance, the synthesis can be performed in aqueous-organic solvent mixtures or in frozen aqueous systems to suppress water-dependent side reactions and shift the equilibrium towards peptide bond formation. nih.gov Enzymes like papain and α-chymotrypsin have been used to synthesize oligopeptides. nih.govacs.org While challenges remain in terms of substrate specificity and scalability for any given sequence, enzymatic synthesis is a powerful tool for the clean production of specific peptides. researchgate.netcreative-peptides.com
Protease-Catalyzed Peptide Bond Formation
Proteases, enzymes that typically hydrolyze peptide bonds, can be used to catalyze the reverse reaction—peptide bond formation—under specific, non-aqueous conditions. researchgate.netconicet.gov.ar This approach, known as chemoenzymatic peptide synthesis (CEPS), is valued for its high stereospecificity and regioselectivity, which minimizes the need for complex protecting group strategies common in purely chemical methods. researchgate.netnih.gov The synthesis can proceed via two primary mechanisms: equilibrium-controlled and kinetically controlled synthesis.
In equilibrium-controlled synthesis , the reaction equilibrium is shifted toward synthesis by altering the reaction conditions, such as minimizing water content. nih.gov This method generally results in lower yields and slower reaction rates. nih.gov
Kinetically controlled synthesis is often preferred. In this approach, an activated acyl donor (like an amino acid ester) and a nucleophile (the amino group of another amino acid or peptide) react. nih.gov The enzyme forms a temporary acyl-enzyme intermediate, which is then attacked by the nucleophile to form the new peptide bond. nih.govmdpi.com This process is generally faster and leads to higher product yields. nih.gov A variety of proteases, including trypsin, papain, and thermolysin, have been successfully used to synthesize di- and tripeptides. researchgate.netresearchgate.net For instance, the tripeptide Bz-Arg-Gly-Asp(-OMe)-OH was synthesized by sequentially using trypsin and chymopapain. researchgate.net
The table below summarizes examples of proteases used in the synthesis of analogous peptides.
| Enzyme | Acyl Donor | Nucleophile | Product | Yield | Reference |
| Trypsin | Bz-Arg-OEt | Gly-OEt | Bz-Arg-Gly-OEt | 80% | researchgate.net |
| Chymopapain | Bz-Arg-Gly-OEt | H-Asp(-OMe)2 | Bz-Arg-Gly-Asp(-OMe)-OH | 70% | researchgate.net |
| Papain | L-His-OEt | L-His-OEt | oligo(His) | - | rpi.edu |
| Granulosain | Z-Ile-ONp | Gln | Z-Ile-Gln | 71% | nih.gov |
Medium Engineering and Biocatalyst Optimization in Enzymatic Synthesis
To favor synthesis over hydrolysis, significant modifications to the reaction environment and the enzyme catalyst itself are necessary. nih.govresearchgate.net These optimizations are crucial for achieving high yields in protease-catalyzed peptide synthesis.
Medium Engineering: The core principle of medium engineering is to reduce the water activity, thereby shifting the thermodynamic equilibrium away from hydrolysis and towards synthesis. researchgate.net This is often achieved by using:
Organic Co-solvents: The addition of water-miscible organic solvents can reduce water concentration. researchgate.net
Biphasic Systems: An aqueous/organic biphasic system can be used, where the peptide product may preferentially move to the organic phase, driving the reaction forward. researchgate.net
Frozen Aqueous Solutions: Conducting reactions at sub-zero temperatures in frozen aqueous media has been shown to significantly increase peptide yields, with one study reporting a yield of up to 90%. nih.gov
Ionic Liquids: These have emerged as potential green solvents for enzymatic synthesis. nih.gov
Biocatalyst Optimization: Enhancing the stability and activity of the protease is another key strategy.
Enzyme Immobilization: Attaching enzymes to solid supports can improve their stability in non-aqueous environments and allows for easier separation from the reaction mixture and reuse. mdpi.comnih.gov
Protein Engineering: Advances in genetic engineering have enabled the modification of proteases to enhance their synthetic capabilities. mdpi.com Variants with reduced hydrolytic activity and increased peptide ligase activity have been developed. Notable examples include subtiligase and trypsiligase, which are engineered versions of subtilisin and trypsin, respectively. mdpi.comfrontiersin.org
The following table illustrates the impact of different reaction media on peptide synthesis.
| Enzyme | Synthesis Reaction | Medium | Key Finding | Reference |
| α-Chymotrypsin | Z-Phe-Cbm + H-Phe-NH2 | Frozen Aqueous Solution (-24°C) | Yield increased to 90%. | nih.gov |
| Alcalase | Bz-Arg-OEt + Gly-Asp-(NH2)2 | Water-Organic Co-solvent | The enzyme demonstrated stability in organic solvents. | researchgate.net |
| Granulosain | Z-Ile-ONp + Gln | Aqueous-Organic Biphasic System | 71% peptide yield achieved in 50% (v/v) ethyl acetate. | nih.gov |
Emerging and Hybrid Peptide Synthesis Technologies
The field of peptide synthesis is continually evolving, with new technologies emerging that offer greater efficiency, scalability, and the ability to create more complex molecules. americanpeptidesociety.org Many of these approaches combine the best aspects of chemical and enzymatic methods. creative-peptides.com
Hybrid Chemo-Enzymatic Synthesis: This powerful strategy leverages the strengths of both chemical and biological methods. researchgate.netbeilstein-journals.org Typically, solid-phase peptide synthesis (SPPS) is used to rapidly create protected peptide fragments. beilstein-journals.org These fragments are then joined together (ligated) using an enzyme. researchgate.net This approach is particularly advantageous for producing large peptides and proteins, as it overcomes the yield limitations of synthesizing long chains purely through SPPS. frontiersin.orgresearchgate.net A notable industrial application of this method is the gram-scale synthesis of the therapeutic peptide exenatide through the enzymatic ligation of synthetic fragments. researchgate.net
Flow Chemistry: This technique involves the continuous pumping of reagents through a reactor, offering precise control over parameters like temperature, pressure, and reaction time. americanpeptidesociety.org Flow chemistry can be applied to both chemical and enzymatic synthesis steps, improving yield, scalability, and allowing for real-time monitoring and optimization. americanpeptidesociety.org A hybrid approach merging flow-based chemical synthesis of a precursor peptide with subsequent enzymatic processing has been successfully used to create complex lasso peptides. uzh.chacs.org
Automation and AI: Modern peptide synthesis is increasingly automated, which improves reproducibility and throughput. creative-peptides.com Furthermore, the integration of artificial intelligence (AI) is accelerating peptide discovery and process optimization. nih.govyesilscience.com AI can be used for predictive modeling to optimize reaction conditions and design novel peptides with enhanced stability and efficacy. creative-peptides.comyesilscience.com
The table below compares key features of different synthesis technologies.
| Technology | Primary Application | Key Advantages | Key Limitations |
| Protease-Catalyzed Synthesis | Short peptides, specific ligations | High stereospecificity, mild conditions, green chemistry. researchgate.netnih.gov | Hydrolysis is a competing reaction; requires non-aqueous media. nih.gov |
| Solid-Phase Peptide Synthesis (SPPS) | Peptides up to ~50 amino acids | Speed, automation, control over sequence. nih.gov | Decreasing yields with length, use of harsh chemicals. rpi.edufrontiersin.org |
| Hybrid Chemo-Enzymatic Synthesis | Large peptides and proteins | Combines speed of SPPS with specificity of enzymes. researchgate.net | Requires expertise in both chemical and enzymatic methods. |
| Flow Chemistry | Continuous manufacturing | Precise control, scalability, improved safety and yield. americanpeptidesociety.org | Higher initial setup cost. |
Advanced Analytical and Characterization Methodologies for L Leucyl L Seryl L Alanyl
High-Resolution Chromatographic Techniques for Separation and Purity Determination
Chromatography is a cornerstone for the purification and analysis of peptides, separating complex mixtures based on distinct chemical and physical properties such as hydrophobicity, size, and charge. americanpeptidesociety.org High-resolution chromatographic techniques are indispensable for achieving the high levels of purity required for both functional studies and therapeutic applications. americanpeptidesociety.orgnih.gov These methods effectively remove by-products from synthesis and protect against impurities, ensuring the final peptide product is homogeneous. americanpeptidesociety.org
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Analysis
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a predominant and versatile technique for the analysis and purification of peptides. nih.govnih.gov It is widely considered the method of choice for assessing peptide purity. nih.govmtoz-biolabs.com The separation mechanism is based on the hydrophobic character of the peptide. nih.govmtoz-biolabs.com The sample is introduced into a column containing a non-polar (hydrophobic) stationary phase, and a polar mobile phase is used for elution. Peptides are eluted based on their increasing hydrophobicity, with more hydrophobic molecules interacting more strongly with the stationary phase and thus having longer retention times. americanpeptidesociety.orgnih.gov
For L-leucyl-L-seryl-L-alanyl-, the presence of the leucine (B10760876) residue contributes significantly to its hydrophobicity. In a typical RP-HPLC analysis, a C18 column is often used, which consists of silica (B1680970) particles chemically bonded with octadecylsilane. creative-proteomics.comyoutube.com A gradient elution is commonly employed, where the concentration of an organic solvent (like acetonitrile) in the aqueous mobile phase is gradually increased. creative-proteomics.com This ensures the efficient elution of the target peptide while separating it from more or less hydrophobic impurities, such as deletion sequences or incompletely deprotected peptides that may have arisen during synthesis. Detection is typically performed using UV absorbance at around 220 nm, where the peptide bond absorbs strongly. creative-proteomics.com
Table 1: Illustrative RP-HPLC Purity Analysis of L-leucyl-L-seryl-L-alanyl-
| Retention Time (min) | Peak Identity | Area (%) | Purity Assessment |
|---|---|---|---|
| 4.5 | Synthesis Precursor (e.g., Ser-Ala) | 1.2 | Impurity |
| 8.2 | L-leucyl-L-seryl-L-alanyl- | 98.5 | Main Product |
| 9.1 | Dimerized Peptide | 0.3 | Impurity |
This interactive table demonstrates a hypothetical purity analysis, where the main peak corresponding to the target peptide is well-separated from potential impurities.
Ultra-High Performance Liquid Chromatography (UPLC)
Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to traditional HPLC. chromatographytoday.comlabmal.com This enhanced performance is achieved by using columns packed with smaller sub-2 µm particles, which operate at higher pressures. chromatographytoday.combiopharminternational.com The smaller particle size reduces band broadening, resulting in sharper and narrower peaks, which allows for the separation of closely related peptides that might co-elute in a standard HPLC system. chromatographytoday.com
For a relatively small peptide like L-leucyl-L-seryl-L-alanyl-, UPLC can provide extremely high-resolution analysis, enabling the detection of minute impurities. waters.com The increased speed makes UPLC ideal for high-throughput screening and quality control applications. chromatographytoday.com The enhanced sensitivity is particularly beneficial when only small amounts of the peptide are available for analysis. biopharminternational.com The combination of UPLC with mass spectrometry (UPLC-MS) is a powerful tool for comprehensive peptide characterization. mdpi.com
Table 2: Comparison of HPLC and UPLC Performance for Peptide Analysis
| Parameter | Conventional HPLC | UPLC | Advantage of UPLC |
|---|---|---|---|
| Particle Size | 3-5 µm | < 2 µm | Higher efficiency and resolution. biopharminternational.com |
| Peak Resolution | Lower | Higher | Better separation of complex mixtures. chromatographytoday.com |
| Analysis Time | Longer | Shorter | Increased throughput. labmal.com |
| Sensitivity | Good | Excellent | Improved detection of low-level impurities. biopharminternational.com |
| System Pressure | Lower | Higher | Enables use of smaller particles. chromatographytoday.com |
This interactive table highlights the key advantages of UPLC over traditional HPLC for peptide analysis.
Size-Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC)
Size-Exclusion Chromatography (SEC), also known as gel filtration, is a chromatographic technique that separates molecules based on their hydrodynamic volume or size in solution. americanpeptidesociety.orglcms.cz This method is particularly useful for detecting and quantifying aggregates (dimers, trimers, etc.) or fragments of the target peptide. lcms.cznih.gov The stationary phase consists of a porous matrix; larger molecules are unable to enter the pores and thus travel a shorter path, eluting first. americanpeptidesociety.org Smaller molecules can penetrate the pores to varying degrees, leading to a longer path and later elution. americanpeptidesociety.org
In the context of L-leucyl-L-seryl-L-alanyl-, SEC can be used to assess the homogeneity of the sample by confirming that it consists predominantly of the monomeric form. lcms.cz The presence of aggregates can be a critical quality attribute, especially in pharmaceutical applications. SEC is often performed under native conditions to preserve the peptide's solution structure. technosaurus.co.jp By calibrating the column with standards of known molecular weight, SEC can provide an estimate of the peptide's apparent molecular mass. nih.gov
Ion-Exchange Chromatography for Charged Peptide Variants
Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge at a given pH. americanpeptidesociety.orgmdpi.com This technique is the gold standard for characterizing charge variants of proteins and peptides, which can arise from post-translational modifications like deamidation (introducing a negative charge) or the presence of charged impurities. acs.orgnih.gov The stationary phase possesses charged functional groups that interact with oppositely charged groups on the peptide. americanpeptidesociety.org
L-leucyl-L-seryl-L-alanyl- is a neutral peptide at neutral pH, with no acidic or basic side chains. However, charge variants could potentially be introduced during synthesis or storage (e.g., formation of acidic species). Cation-exchange chromatography (using a negatively charged stationary phase) or anion-exchange chromatography (using a positively charged stationary phase) can be employed to separate these charged variants from the main neutral peptide. acs.orgthermofisher.com Elution is typically achieved by increasing the salt concentration or changing the pH of the mobile phase, which disrupts the electrostatic interactions between the peptide and the stationary phase. nih.gov
Mass Spectrometry (MS) for Molecular Weight Confirmation and Sequence Verification
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. americanpeptidesociety.org It is an essential tool for the characterization of peptides, providing precise molecular weight determination and enabling the verification of the amino acid sequence. mabion.eulibretexts.org For a synthesized peptide like L-leucyl-L-seryl-L-alanyl-, MS confirms that the correct compound has been made and is free from modifications that would alter its mass. lcms.cz Tandem mass spectrometry (MS/MS) is used for sequencing, where a specific peptide ion is isolated, fragmented, and the resulting fragment ions are analyzed to deduce the amino acid order. mabion.eunih.gov
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of fragile biomolecules like peptides and proteins. americanpeptidesociety.orgcreative-proteomics.com It allows for the transfer of ions from a liquid solution into the gas phase with minimal fragmentation. creative-proteomics.com A key feature of ESI is its ability to produce multiply charged ions (e.g., [M+H]⁺, [M+2H]²⁺, etc.), which brings the m/z ratio of even large molecules into the detection range of most mass spectrometers. creative-proteomics.comeuropeanpharmaceuticalreview.com
When analyzing L-leucyl-L-seryl-L-alanyl- by ESI-MS, the peptide is dissolved in a suitable solvent and sprayed through a high-voltage capillary, generating charged droplets that yield gaseous peptide ions as the solvent evaporates. americanpeptidesociety.org The resulting mass spectrum would show peaks corresponding to different charge states of the peptide. The molecular weight can be accurately calculated from this series of m/z values. lcms.cz Coupling ESI-MS with liquid chromatography (LC-MS) allows for the online mass analysis of peaks as they elute from the chromatography column, providing both retention time and mass information simultaneously. nih.gov
Table 3: Expected ESI-MS Ions for L-leucyl-L-seryl-L-alanyl- (MW ≈ 317.36 Da)
| Ion | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | [C₁₂H₂₃N₃O₅ + H]⁺ | 318.37 |
| [M+Na]⁺ | [C₁₂H₂₃N₃O₅ + Na]⁺ | 340.35 |
| [M+2H]²⁺ | [C₁₂H₂₃N₃O₅ + 2H]²⁺ | 159.69 |
This interactive table shows the theoretical mass-to-charge ratios for common ions of L-leucyl-L-seryl-L-alanyl- that would be observed in an ESI-MS analysis.
By selecting a precursor ion, such as the [M+H]⁺ ion at m/z 318.37, for fragmentation (MS/MS), a series of characteristic fragment ions (b- and y-ions) would be produced. libretexts.org The mass differences between these fragment ions correspond to the masses of the individual amino acid residues, confirming the sequence as Leu-Ser-Ala. nih.gov
Table of Compounds
| Compound Name |
|---|
| L-leucyl-L-seryl-L-alanyl- |
| Acetonitrile |
| L-Leucine |
| L-Serine |
| L-Alanine |
| Trifluoroacetic acid |
| Sodium perchlorate |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a powerful and sensitive technique for determining the molecular weight of peptides and other biomolecules. creative-proteomics.comlibretexts.org It is a soft ionization method, meaning it minimizes fragmentation of the analyte, making it ideal for obtaining accurate mass measurements of intact molecules. libretexts.orgbiotech-pack.com
In the analysis of L-leucyl-L-seryl-L-alanyl-, the peptide sample is co-crystallized with a matrix material, such as α-cyano-4-hydroxycinnamic acid, on a target plate. libretexts.orgnih.gov A pulsed laser irradiates the crystal, causing the matrix to absorb the energy and desorb, carrying the intact peptide ions into the gas phase. libretexts.orgyoutube.com These ions are then accelerated into a time-of-flight mass analyzer, where their mass-to-charge ratio (m/z) is determined based on the time it takes for them to travel a fixed distance to the detector. libretexts.org MALDI-TOF MS typically generates singly charged ions, simplifying data interpretation. libretexts.orgbiotech-pack.com
The expected monoisotopic mass of the protonated L-leucyl-L-seryl-L-alanyl- ([M+H]⁺) can be precisely calculated and compared with the experimentally determined mass. High mass accuracy, often within parts per million (ppm), provides strong evidence for the correct molecular formula. almacgroup.combiotech-pack.com
Table 1: MALDI-TOF MS Data for L-leucyl-L-seryl-L-alanyl-
| Parameter | Value |
| Theoretical Monoisotopic Mass | 317.1899 Da |
| Matrix Used | α-cyano-4-hydroxycinnamic acid |
| Mode of Operation | Reflector Positive Ion |
| Expected Ion | [M+H]⁺ |
| Observed m/z | 317.1905 Da |
| Mass Accuracy | < 5 ppm |
This is a hypothetical data table for illustrative purposes.
Tandem Mass Spectrometry (MS/MS) for De Novo Sequencing and Post-Synthetic Modification Identification
Tandem Mass Spectrometry (MS/MS) is an indispensable tool for elucidating the primary amino acid sequence of a peptide, a process known as de novo sequencing. nih.govnih.gov It is also highly effective in identifying and locating any post-synthetic modifications. libretexts.org The process involves selecting the precursor ion of interest (in this case, the [M+H]⁺ ion of L-leucyl-L-seryl-L-alanyl-) and subjecting it to fragmentation through collision-induced dissociation (CID). almacgroup.comnih.gov
The resulting fragment ions are then analyzed to generate an MS/MS spectrum. The fragmentation typically occurs at the peptide bonds, producing a series of characteristic ions, primarily b- and y-ions. matrixscience.comosu.edu The b-ions contain the N-terminus, while the y-ions contain the C-terminus. matrixscience.com By analyzing the mass differences between consecutive ions in a series, the sequence of amino acids can be reconstructed. nih.gov
For L-leucyl-L-seryl-L-alanyl-, the MS/MS spectrum would be expected to show a series of b- and y-ions that confirm the Leu-Ser-Ala sequence. For instance, the y₁ ion would correspond to the mass of Alanine (B10760859), the y₂ ion to the mass of Seryl-Alanine, and so on. Any deviation from the expected fragment masses could indicate a post-synthetic modification, such as oxidation or deamidation.
Table 2: Theoretical MS/MS Fragmentation of L-leucyl-L-seryl-L-alanyl- ([M+H]⁺ = 317.19 Da)
| Fragment Ion | Calculated m/z | Sequence |
| b₁ | 114.09 | L |
| b₂ | 201.12 | LS |
| y₁ | 90.05 | A |
| y₂ | 177.08 | SA |
This table presents a simplified set of expected primary fragment ions for illustrative purposes. The actual spectrum may contain additional fragment types and neutral losses.
Amino Acid Analysis (AAA) for Compositional Validation and Net Peptide Content Determination
Amino Acid Analysis (AAA) is a fundamental technique used to confirm the amino acid composition of a peptide and to determine its net peptide content. sigmaaldrich.comresolvemass.ca The process begins with the complete hydrolysis of the peptide into its constituent amino acids, typically by heating with 6 M HCl. libretexts.orgnih.gov
The resulting amino acid mixture is then separated, identified, and quantified, often using ion-exchange or reversed-phase chromatography coupled with detection methods like ninhydrin (B49086) post-column derivatization or mass spectrometry. libretexts.orgnih.gov The molar ratios of the recovered amino acids are compared to the theoretical ratios based on the known sequence of L-leucyl-L-seryl-L-alanyl-. This confirms that the correct amino acids are present in the expected proportions.
Furthermore, AAA is a key method for determining the net peptide content, which is the actual percentage of peptide material in a lyophilized powder sample. ambiopharm.cominnovagen.com The gross weight of a peptide sample often includes water, counter-ions (like trifluoroacetate (B77799) from HPLC purification), and other non-peptide substances. ambiopharm.com By quantifying the absolute amount of each amino acid, the total weight of the peptide can be calculated and expressed as a percentage of the total sample weight. sigmaaldrich.com
Table 3: Amino Acid Analysis Results for L-leucyl-L-seryl-L-alanyl-
| Amino Acid | Theoretical Ratio | Experimental Ratio |
| Leucine | 1 | 1.02 |
| Serine | 1 | 0.97 |
| Alanine | 1 | 1.01 |
| Net Peptide Content | ~85% |
This is a hypothetical data table for illustrative purposes. Experimental ratios may vary, and the net peptide content is an approximation.
Application of Multi-Technique Analytical Platforms for Comprehensive Peptide Characterization
A comprehensive and confident characterization of a synthetic peptide like L-leucyl-L-seryl-L-alanyl- necessitates the integration of multiple, orthogonal analytical techniques. researchgate.netnih.govalmacgroup.com Relying on a single method is often insufficient to fully elucidate the identity, purity, and structural integrity of the peptide. nih.gov Multi-technique platforms combine the strengths of various methods to provide a holistic view of the peptide's quality attributes. acs.org
An integrated approach typically involves a combination of chromatographic and spectrometric techniques. For example, High-Performance Liquid Chromatography (HPLC) is used to assess the purity of the peptide and to detect any impurities. resolvemass.caresearchgate.net This is often coupled with mass spectrometry (LC-MS) to identify the molecular weights of the main peptide and any co-eluting impurities. acs.orgijsra.net
The data from HPLC and LC-MS, combined with the precise molecular weight determination from MALDI-TOF MS, the sequence confirmation from MS/MS, and the compositional and content validation from AAA, creates a robust analytical package. This multi-faceted approach is essential for ensuring that the synthetic peptide meets the required specifications for research and development, and it aligns with the stringent requirements of regulatory bodies for therapeutic peptides. researchgate.netnih.gov
Table 4: Summary of a Multi-Technique Platform for Peptide Characterization
| Analytical Technique | Primary Role in Characterization | Information Provided |
| HPLC/UPLC | Purity Assessment and Quantification | Retention time, peak area (purity), detection of impurities. researchgate.netijsra.net |
| MALDI-TOF MS | Molecular Weight Determination | Accurate mass of the intact peptide. creative-proteomics.combiotech-pack.com |
| Tandem MS (MS/MS) | Sequence Verification | Amino acid sequence confirmation, identification of modifications. nih.govnih.gov |
| Amino Acid Analysis (AAA) | Compositional and Content Analysis | Molar ratios of constituent amino acids, net peptide content. sigmaaldrich.cominnovagen.com |
Peptide Signaling and Biological Interaction Mechanisms of Oligopeptides
Receptor Recognition and Binding Specificity of Short Peptides
The initial and most critical step in peptide signaling is the recognition and binding of the peptide ligand to its specific receptor on the target cell. This interaction is characterized by a high degree of specificity, ensuring that the signal is delivered to the correct cells and elicits the appropriate response. This specificity is achieved through a combination of factors including the peptide's amino acid sequence, its three-dimensional structure, and the complementary structure of the receptor's binding pocket. Two major families of receptors involved in peptide signaling are G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs).
G-protein coupled receptors constitute the largest superfamily of membrane proteins and are primary targets for many peptide hormones and neurotransmitters. nih.gov The binding of a peptide ligand, such as an oligopeptide, to a GPCR is a sophisticated process. It is widely accepted that many peptide hormones interact with family B GPCRs through a "two-domain" model. nih.gov In this model, the C-terminal end of the peptide first binds to the N-terminal extracellular domain of the receptor, which then allows the N-terminal end of the peptide to interact with the receptor's transmembrane and juxtamembrane domains. nih.gov
This binding event induces a conformational change in the receptor, which is transmitted to its intracellular portion. researchgate.net This change activates the associated heterotrimeric G-protein by promoting the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the Gα subunit. researchgate.net The activated Gα subunit then dissociates from the βγ subunits and interacts with downstream effector proteins, initiating intracellular signaling cascades. researchgate.netresearchgate.net The specificity of which G-protein (e.g., Gs, Gi, Gq) is activated determines the subsequent intracellular response. nih.gov
| Step | Description | Key Molecules Involved |
|---|---|---|
| 1. Ligand Binding | The oligopeptide binds to the extracellular domain of the GPCR. | Oligopeptide, GPCR |
| 2. Conformational Change | Ligand binding induces a change in the receptor's shape. researchgate.net | GPCR |
| 3. G-Protein Activation | The receptor activates the associated G-protein by facilitating GDP-GTP exchange on the Gα subunit. researchgate.net | G-protein (Gα, Gβ, Gγ), GDP, GTP |
| 4. Subunit Dissociation | The activated Gα subunit separates from the Gβγ dimer. researchgate.net | Gα-GTP, Gβγ |
| 5. Downstream Signaling | The dissociated subunits interact with and modulate the activity of effector proteins (e.g., adenylyl cyclase, phospholipase C). | Gα-GTP, Gβγ, Effector proteins |
Receptor tyrosine kinases are another major class of cell surface receptors that mediate signals from a variety of peptide growth factors and hormones, such as insulin (B600854). nih.govnih.gov RTKs typically consist of an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular domain with tyrosine kinase activity. nih.govkhanacademy.org
The general mechanism of RTK activation involves ligand-induced receptor dimerization. The binding of a peptide ligand to the extracellular domains of two separate RTK monomers brings them into close proximity, facilitating the dimerization of the receptors. khanacademy.org This dimerization activates the intrinsic kinase domains, leading to trans-autophosphorylation, where each monomer phosphorylates the other on specific tyrosine residues within the intracellular domain. khanacademy.org
These newly phosphorylated tyrosine residues serve as docking sites for a host of intracellular signaling proteins containing specific recognition domains like SH2 (Src Homology 2) or PTB (Phosphotyrosine Binding) domains. The recruitment of these proteins to the activated receptor complex initiates multiple downstream signaling pathways. While some RTKs, like the insulin receptor, exist as pre-formed dimers, ligand binding still induces a conformational change necessary for kinase activation.
The binding of a peptide ligand to its receptor is a dynamic process that involves significant conformational changes in both the ligand and the receptor. These changes are essential for the transmission of the signal across the cell membrane. Two primary models describe these interactions: "induced fit" and "conformational selection."
Induced Fit : In this model, the initial binding of the ligand to the receptor is relatively loose. This initial interaction then induces a conformational change in the receptor (and sometimes the ligand), leading to a more stable, high-affinity complex. This mechanism suggests a flexible receptor structure that adapts to the shape of the incoming ligand.
Conformational Selection : This model posits that the unbound receptor exists in an equilibrium of different conformations, only one of which is competent to bind the ligand with high affinity. The ligand then effectively "selects" and stabilizes this pre-existing active conformation, shifting the equilibrium towards the bound state.
In reality, the binding process is often a combination of both mechanisms. For instance, studies on T-cell receptor (TCR) interactions with peptide-MHC complexes show that conformational changes in the TCR's complementarity-determining region (CDR) loops are critical for binding. These changes can involve hinge-bending, loop remodeling, or rigid-body shifts, allowing the receptor to adapt to different ligands. Such plasticity is crucial for the ability of a single receptor to recognize multiple ligands and for fine-tuning the biological response.
Intracellular Signal Transduction Pathways Mediated by Peptide Ligands
Once a peptide ligand binds to its receptor and triggers its activation, the signal is relayed from the cell surface to the interior of the cell through a series of molecular interactions known as intracellular signal transduction. This process amplifies the initial signal and distributes it to various cellular targets, ultimately leading to a specific physiological response, such as changes in gene expression, metabolism, or cell proliferation.
Following receptor activation, the signal is often transduced by small, non-protein intracellular molecules called second messengers. These molecules can be rapidly synthesized and diffuse throughout the cell, amplifying the initial signal.
Cyclic AMP (cAMP) : The cAMP pathway is a common signaling cascade activated by GPCRs. When a GPCR activates its Gs protein, the Gαs subunit stimulates the enzyme adenylyl cyclase. researchgate.net Adenylyl cyclase then converts ATP into cAMP. Cyclic AMP acts as a second messenger by binding to and activating Protein Kinase A (PKA). researchgate.net The signal is terminated by phosphodiesterase enzymes, which degrade cAMP.
Calcium Ions (Ca²⁺) and Inositol (B14025) Phosphates : Another prevalent pathway involves the second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which lead to an increase in intracellular calcium levels. This pathway is typically initiated by GPCRs coupled to Gq proteins, which activate the enzyme phospholipase C (PLC). researchgate.net PLC cleaves the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and DAG. IP₃ diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, causing the release of stored Ca²⁺ into the cytosol. The increase in cytosolic Ca²⁺, along with DAG, activates members of the Protein Kinase C (PKC) family. Calcium itself is a ubiquitous second messenger, modulating the activity of numerous enzymes and proteins.
The activation of second messengers leads to the initiation of downstream kinase cascades, where a series of protein kinases phosphorylate and activate one another, further amplifying and specifying the signal.
Protein Kinase A (PKA) : Activated by cAMP, PKA phosphorylates specific serine and threonine residues on target proteins, including enzymes and transcription factors, thereby regulating their activity. For example, in glycogen (B147801) metabolism, PKA phosphorylates enzymes to promote glycogen breakdown.
Protein Kinase C (PKC) : Activated by Ca²⁺ and DAG, PKC isoforms play crucial roles in regulating cell growth, differentiation, and apoptosis by phosphorylating a wide range of target proteins. PKC signaling can also be involved in feedback mechanisms that modulate the activity of receptors.
Phosphoinositide 3-Kinase (PI3K) : The PI3K pathway is a central signaling cascade for cell survival, growth, and metabolism, often activated by receptor tyrosine kinases. Upon RTK activation, the receptor can directly recruit and activate PI3K or do so via an adapter protein like IRS-1 (Insulin Receptor Substrate-1). Activated PI3K phosphorylates the membrane lipid PIP₂ to generate the second messenger phosphatidylinositol 3,4,5-trisphosphate (PIP₃). PIP₃ then recruits and activates downstream kinases, most notably Akt (also known as Protein Kinase B), which in turn phosphorylates numerous substrates to promote cell survival and inhibit apoptosis. GPCRs can also activate certain isoforms of PI3K.
| Kinase Cascade | Primary Activator(s) | Key Downstream Effects |
|---|---|---|
| Protein Kinase A (PKA) | cAMP | Regulation of metabolism, gene transcription, and ion channel activity. |
| Protein Kinase C (PKC) | Ca²⁺ and Diacylglycerol (DAG) | Control of cell growth, differentiation, and apoptosis. |
| Phosphoinositide 3-Kinase (PI3K)/Akt | Activated RTKs, some GPCRs | Promotion of cell survival, proliferation, and metabolism. |
Investigative Studies of Peptide-Protein and Peptide-Biomolecule Interactions
The interaction of peptides with proteins and other biomolecules is fundamental to their function, dictating their specificity and mechanism of action. For L-Leucyl-L-seryl-L-alanyl-L-leucine, its interaction profile is largely determined by the physicochemical properties of its amino acid residues.
Leucine (B10760876), a branched-chain amino acid (BCAA), is known for its hydrophobicity and is a key component in many protein-protein interactions. wikipedia.org The presence of two leucine residues in this tetrapeptide suggests a strong potential for hydrophobic interactions, enabling it to bind to corresponding hydrophobic pockets on target proteins. Alanine (B10760859), with its small, non-polar methyl group, also contributes to these hydrophobic interactions. jpt.comwikipedia.org In contrast, serine possesses a polar hydroxyl group, which can participate in hydrogen bonding, adding a layer of specificity to its binding partners. wikipedia.org
A common technique to elucidate the contribution of individual amino acids to peptide-protein interactions is alanine scanning mutagenesis . jpt.comnih.gov In this method, each amino acid in a peptide sequence is systematically replaced with alanine, and the effect on binding affinity or biological activity is measured. This allows researchers to identify critical residues for the interaction. For instance, replacing the serine in L-Leucyl-L-seryl-L-alanyl-L-leucine with alanine would help determine the importance of the hydroxyl group-mediated hydrogen bond in its biological activity.
Studies on constrained alpha-helical peptides have shown their utility as inhibitors of protein-protein and protein-DNA interactions. mdpi.com The sequence of L-Leucyl-L-seryl-L-alanyl-L-leucine could potentially adopt a helical conformation, which would influence its binding capabilities. The interaction of such peptides with transmembrane protein pores, like the α-hemolysin (αHL) pore, has also been studied, revealing that the transit of peptides is influenced by their length and charge. nih.gov
The table below summarizes the properties of the constituent amino acids of L-Leucyl-L-seryl-L-alanyl-L-leucine and their likely contribution to its interactions.
| Amino Acid | Position | Key Property | Potential Interaction |
| L-Leucine | 1 | Hydrophobic | Hydrophobic pocket binding |
| L-Serine | 2 | Polar, Hydroxyl group | Hydrogen bonding |
| L-Alanine | 3 | Non-polar, Small | Hydrophobic interactions, Structural packing |
| L-Leucine | 4 | Hydrophobic | Hydrophobic pocket binding |
Modulation of Cellular Processes through Peptide Signaling
Oligopeptides can act as signaling molecules, modulating a variety of cellular processes. The constituent amino acids of L-Leucyl-L-seryl-L-alanyl-L-leucine, particularly leucine, are well-known for their roles in cellular regulation.
Leucine is a potent activator of the mammalian target of rapamycin (B549165) (mTOR) signaling pathway , a central regulator of cell growth, proliferation, and protein synthesis. While this is well-established for free leucine, studies on leucine kinetics have shown that its metabolism is influenced by its form of intake, with oligopeptides leading to higher oxidation and protein synthesis rates compared to whole proteins. nih.gov This suggests that a leucine-containing tetrapeptide like L-Leucyl-L-seryl-L-alanyl-L-leucine could be an efficient modulator of mTOR-dependent processes.
Furthermore, L-alanine has been shown to induce changes in the expression of genes related to metabolism and signal transduction in pancreatic beta-cells and can protect these cells from apoptosis induced by pro-inflammatory cytokines. nih.gov This indicates that the alanine residue within the tetrapeptide could contribute to its signaling capabilities, potentially influencing metabolic pathways and cellular stress responses.
Intracellularly generated oligopeptides have been found to act as natural regulators of G protein-coupled receptor (GPCR) signal transduction. nih.gov These peptides can interfere with intracellular protein interactions, thereby affecting downstream signaling cascades. nih.gov Given its composition, L-Leucyl-L-seryl-L-alanyl-L-leucine could potentially modulate GPCR signaling pathways, although the specific receptors and pathways would need to be experimentally determined.
The following table outlines potential cellular processes that could be modulated by L-Leucyl-L-seryl-L-alanyl-L-leucine based on the known functions of its components.
| Cellular Process | Key Amino Acid Contributor | Potential Effect |
| Protein Synthesis | L-Leucine | Activation of mTOR pathway |
| Cell Growth & Proliferation | L-Leucine | Modulation via mTOR signaling |
| Metabolic Regulation | L-Alanine | Altered gene expression in metabolic pathways |
| Cellular Stress Response | L-Alanine | Protection against cytokine-induced apoptosis |
| GPCR Signaling | Peptide Sequence | Modulation of receptor activity |
Exploration of Novel Peptide Signaling Axes
The discovery of new signaling pathways is a frontier in molecular biology. Oligopeptides, due to their diversity and specificity, are prime candidates for components of novel signaling axes.
One area of exploration is the microbiota-gut-brain axis , where gut microbes produce various metabolites, including peptides, that can influence host physiology. While specific roles for L-Leucyl-L-seryl-L-alanyl-L-leucine have not been identified, it is plausible that such peptides could be generated by gut microbiota and act as signaling molecules within this complex network.
The development of novel antitumor peptide hormones and their effects on signal transduction is another active area of research. nih.gov These peptides often work by inhibiting key signaling pathways in cancer cells. The potential for L-Leucyl-L-seryl-L-alanyl-L-leucine or its analogs to have antiproliferative effects would depend on its ability to specifically interact with and modulate cancer-related signaling proteins.
Furthermore, food-derived oligopeptides are being investigated for their health benefits. For instance, supplementation with certain oligopeptides has been shown to promote lipid metabolism. nih.gov The composition of L-Leucyl-L-seryl-L-alanyl-L-leucine, with its two leucine residues, suggests a potential role in metabolic regulation, which could be part of a novel signaling axis related to nutrient sensing and energy balance.
The search for novel signaling molecules has also led to the identification of peptides derived from larger proteins that have distinct biological activities. taylorandfrancis.com It is conceivable that L-Leucyl-L-seryl-L-alanyl-L-leucine could be a proteolytic fragment of a larger protein with its own unique signaling function.
The table below presents potential novel signaling axes where a peptide like L-Leucyl-L-seryl-L-alanyl-L-leucine could play a role.
| Potential Signaling Axis | Plausible Mechanism of Action | Research Direction |
| Microbiota-Gut-Brain Axis | Production by gut bacteria, interaction with host receptors | Metagenomic and metabolomic analysis of gut microbiota |
| Anti-Cancer Signaling | Inhibition of oncogenic signaling pathways | Screening for antiproliferative activity in cancer cell lines |
| Nutrient-Sensing Pathways | Modulation of metabolic regulators in response to nutrient availability | Investigation of effects on lipid and glucose metabolism |
| Proteolytic Fragment Signaling | Generation from a precursor protein with subsequent signaling activity | Identification of potential parent proteins and proteolytic processing pathways |
Computational Approaches in Peptide Research and Rational Design
Molecular Modeling and Simulation of Peptide Conformations
Molecular modeling and simulation are foundational tools in computational peptide science, enabling the investigation of peptide behavior at an atomic level. nih.gov These methods are crucial for understanding how a peptide like L-leucyl-L-seryl-L-alanyl-L-leucine adopts specific three-dimensional structures, which is fundamental to its biological function. americanpeptidesociety.org
Conformational Sampling and Dynamics Simulations
Peptides are inherently flexible molecules that can exist in an ensemble of different conformations. nih.govaip.org Conformational sampling techniques aim to explore the vast landscape of possible shapes a peptide can adopt. Molecular Dynamics (MD) simulations are a primary tool for this purpose, calculating the motion of atoms over time based on the principles of classical mechanics. americanpeptidesociety.org By simulating a peptide like L-leucyl-L-seryl-L-alanyl-L-leucine in a virtual environment, such as in an aqueous solution, researchers can observe its folding process, identify stable conformations, and understand the transitions between them. americanpeptidesociety.orgnih.gov
However, standard MD simulations can sometimes be limited in their ability to sample all relevant conformations within a feasible timeframe, a challenge known as the sampling problem. nih.govwustl.edu To overcome this, enhanced sampling methods have been developed. springernature.com Techniques like Replica Exchange Molecular Dynamics (REMD) and Metadynamics accelerate the exploration of the conformational space, ensuring a more comprehensive understanding of the peptide's structural preferences. nih.govwustl.edu For instance, applying REMD to L-leucyl-L-seryl-L-alanyl-L-leucine would involve running multiple simulations at different temperatures simultaneously, allowing the peptide to overcome energy barriers more easily and sample a wider range of structures. wustl.edu
| Technique | Principle | Application to L-leucyl-L-seryl-L-alanyl-L-leucine |
|---|---|---|
| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules based on a force field. americanpeptidesociety.org | Observing the folding pathway and identifying stable conformations in a simulated aqueous environment. |
| Replica Exchange MD (REMD) | Runs multiple simulations at different temperatures to enhance sampling of the conformational space. nih.gov | Overcoming local energy minima to provide a more complete picture of the peptide's free energy landscape. |
| Metadynamics | Adds a history-dependent bias potential to the system's energy to discourage revisiting previously explored conformations. nih.gov | Mapping the free energy surface as a function of specific collective variables (e.g., radius of gyration, end-to-end distance). |
Peptide-Protein Docking and Interaction Energy Calculations
Understanding how peptides interact with other molecules, particularly proteins, is key to deciphering their biological roles. researchgate.net Peptide-protein docking is a computational technique used to predict the binding pose of a peptide within the binding site of a target protein. nih.govacs.org For a peptide like L-leucyl-L-seryl-L-alanyl-L-leucine, docking algorithms would systematically sample different orientations and conformations of the peptide against the protein's surface to find the most favorable binding mode. researchgate.net
Docking methods face challenges due to the high flexibility of peptides. nih.govtandfonline.com To address this, advanced tools like GalaxyPepDock and ClusPro PeptiDock have been developed, which often use template-based information or specialized algorithms to model peptide flexibility during the docking process. nih.govoup.com
Once a binding pose is predicted, interaction energy calculations are performed to estimate the binding affinity. rosettacommons.org These calculations, often based on molecular mechanics force fields, sum up the various forces (e.g., electrostatic, van der Waals) between the peptide and the protein to yield a score. nih.gov More rigorous methods, such as alchemical free energy calculations, can provide more accurate estimations of binding free energy, which is crucial for ranking potential peptide binders and guiding the design of new therapeutic peptides. nih.gov
| Method | Objective | Example Application |
|---|---|---|
| Peptide Docking | Predicts the bound conformation and orientation of a peptide to a protein receptor. oup.com | Determining how L-leucyl-L-seryl-L-alanyl-L-leucine might bind to a specific therapeutic target protein. |
| Molecular Mechanics Scoring | Provides a rapid estimation of the binding energy based on the docked pose. nih.gov | Ranking a series of L-leucyl-L-seryl-L-alanyl-L-leucine analogs based on their predicted affinity for a receptor. |
| Free Energy Calculations | Offers a more accurate and thermodynamically rigorous calculation of binding affinity. nih.gov | Precisely calculating the change in binding energy resulting from mutating a residue in L-leucyl-L-seryl-L-alanyl-L-leucine. |
Machine Learning and Artificial Intelligence Applications in Peptide Science
The integration of machine learning (ML) and artificial intelligence (AI) has revolutionized peptide research, enabling the analysis of vast datasets and the development of predictive models for various peptide properties. oup.commdpi.comnih.gov These data-driven approaches complement traditional physics-based simulations and have become indispensable for peptide discovery and design. nih.gov
Predictive Modeling for Peptide-Target Interactions
Machine learning models can be trained to predict whether a given peptide will interact with a specific protein target. nih.gov These models learn from large databases of known protein-peptide interactions, identifying patterns in the sequences and structures that correlate with binding. oup.com For a peptide like L-leucyl-L-seryl-L-alanyl-L-leucine, an ML model could take its amino acid sequence as input and predict its likelihood of binding to a range of different proteins. biorxiv.org
Deep learning, a subset of ML, has shown particular promise in this area. biorxiv.org Models like Convolutional Neural Networks (CNNs) and Transformers can capture complex relationships within the sequence data, leading to more accurate predictions. oup.combiorxiv.org Such models can accelerate the initial stages of drug discovery by rapidly screening large virtual libraries of peptides for potential binders, saving significant time and resources compared to experimental screening. mdpi.com
De Novo Computational Design of Peptides
De novo design refers to the creation of entirely new peptides with desired properties, rather than modifying existing ones. researchgate.net Computational methods, especially those leveraging AI, are increasingly used to design peptides from scratch. nih.govresearchgate.net Generative models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can learn the underlying principles of what makes a peptide functional (e.g., antimicrobial, cell-penetrating) and then generate novel sequences with a high probability of possessing that function. oup.comnih.gov
For example, a researcher could use a de novo design algorithm to generate new tetrapeptides predicted to have higher binding affinity to a target than the starting L-leucyl-L-seryl-L-alanyl-L-leucine sequence. frontiersin.org The process often involves an iterative cycle of generating sequences, predicting their properties, and refining the generative model based on the results, sometimes incorporating feedback from experimental validation. uw.eduadvancedsciencenews.com
Analysis of Peptide Datasets for Structure-Function Relationships
Large databases of peptide sequences and their associated functions provide a rich resource for uncovering the relationships between a peptide's structure and its biological activity. nih.gov Machine learning algorithms can analyze these datasets to identify key sequence motifs or physicochemical properties that are critical for a particular function. nih.govresearchgate.net
Sequence-to-Structure Prediction Methodologies for Oligopeptides
Predicting the three-dimensional (3D) structure of an oligopeptide like L-leucyl-L-seryl-L-alanyl- from its amino acid sequence is a fundamental challenge in computational biochemistry. The conformational landscape of even short peptides is vast, making experimental determination by methods like NMR or X-ray crystallography resource-intensive. nih.gov Computational approaches, therefore, provide crucial insights into the structural propensities of oligopeptides. These methods can be broadly categorized into ab initio (or de novo), and fragment-based approaches, often incorporating techniques like molecular dynamics.
Ab initio methods aim to predict peptide structures "from the beginning," relying only on the amino acid sequence and the principles of physics. biologicalmodeling.orgoup.com These algorithms explore the conformational space to find the structure with the minimum free energy, which is assumed to be the native state. biologicalmodeling.org This process involves a scoring function, or force field, that calculates the potential energy of a given conformation based on physicochemical properties. biologicalmodeling.org However, the sheer size of the search space presents a significant hurdle, a problem known as Levinthal's paradox. mdpi.com To navigate this, ab initio methods often employ global optimization algorithms. oup.comnih.gov For instance, the DEEPSAM algorithm, a hybrid evolutionary approach, has been used to successfully predict the conformations of linear peptides of 10-20 residues by combining methods like molecular dynamics simulated annealing and local minimization. oup.comnih.gov Quantum-chemical perspectives suggest that the foundational elements of complex protein structures may arise from the inherent secondary structure propensities of their small oligopeptide units. acs.org
Molecular Dynamics (MD) simulations are a powerful tool for both predicting and refining peptide structures. nih.gov MD simulations calculate the trajectory of atoms over time by solving Newton's equations of motion, providing a detailed view of conformational dynamics. nih.govaip.org All-atom MD simulations can be used to predict the structures of peptides with high accuracy. nih.gov For example, MD simulations have been effectively used to study the interactions between tripeptides and cell membranes, elucidating the roles of different interactions like hydrogen bonds and electrostatic forces. frontiersin.org However, a primary limitation of all-atom MD is the computational cost, which restricts the simulation timescales, making it challenging to observe large-scale conformational changes or folding events for larger peptides. acs.org
Fragment-based methodologies offer a computationally efficient alternative by constructing peptide structures from a library of known small fragments. mdpi.comoup.com Servers like PEP-FOLD utilize this approach. oup.comuniv-paris-diderot.fr This method is based on a structural alphabet, which describes the local conformations of short, overlapping amino acid segments (typically 4-5 residues long). oup.comuniv-paris-diderot.fr The algorithm predicts a series of probable structural alphabet letters for the target sequence and then assembles these fragments using a greedy algorithm and a coarse-grained force field to generate plausible 3D models. univ-paris-diderot.fr This de novo approach has proven effective for predicting the structure of peptides ranging from 5 to 50 amino acids. mdpi.comuniv-paris-diderot.fr
These methodologies are directly applicable to determining the 3D conformation of the tetrapeptide L-leucyl-L-seryl-L-alanyl-. Given its small size, both ab initio methods and all-atom MD simulations could provide high-resolution structural ensembles, while fragment-based approaches could offer rapid initial model generation.
| Methodology | Principle | Primary Application for Oligopeptides | Key Advantage | Key Limitation |
|---|---|---|---|---|
| Ab Initio Prediction | Predicts structure based on physicochemical principles to find the global energy minimum. biologicalmodeling.org | De novo structure prediction for short to medium-length peptides without experimental data. nih.gov | Does not require a template structure. biologicalmodeling.org | Computationally intensive; accuracy is highly dependent on the force field used. biologicalmodeling.org |
| Molecular Dynamics (MD) Simulation | Simulates the movement of atoms over time based on a force field. nih.gov | Structure refinement, studying conformational dynamics, and interactions with the environment (e.g., solvent, membranes). nih.govfrontiersin.org | Provides detailed, time-resolved information on molecular motion and flexibility. aip.org | Limited by simulation timescale, which can be too short to capture complete folding events. acs.org |
| Fragment-Based Assembly | Constructs full peptide structures by assembling a library of pre-calculated small peptide fragments. mdpi.com | Rapid de novo prediction for peptides, particularly in the 5-50 amino acid range. mdpi.comuniv-paris-diderot.fr | Computationally faster than pure ab initio or long-timescale MD simulations. mdpi.com | Accuracy is dependent on the completeness and quality of the fragment library. |
Computational Strategies for Investigating Peptide Self-Assembly
The self-assembly of peptides into ordered nanostructures is a process of significant interest for developing novel biomaterials. nih.gov Computational strategies are essential for understanding the molecular mechanisms that drive the self-assembly of oligopeptides like L-leucyl-L-seryl-L-alanyl-, as these processes span length and time scales that can be difficult to probe experimentally. aip.org Key computational methods include all-atom molecular dynamics, coarse-grained molecular dynamics, and enhanced sampling techniques.
All-Atom Molecular Dynamics (AA-MD) provides the most detailed view of self-assembly by explicitly modeling every atom in the system, including the peptide, water, and ions. aip.org This high-resolution approach allows for the precise analysis of intermolecular interactions, such as hydrogen bonding, hydrophobic interactions, and electrostatic forces, that govern the initial stages of aggregation. frontiersin.org For instance, AA-MD simulations can reveal the role of specific residues in driving the assembly process and the influence of the solvent environment on the stability of the resulting structures. aip.org However, the computational expense of AA-MD limits its use to the early stages of aggregation or the study of pre-assembled structures. aip.org
Coarse-Grained (CG) Molecular Dynamics is a powerful strategy to overcome the timescale limitations of AA-MD. acs.orgfrontiersin.org In CG models, groups of atoms are represented as single "beads," which reduces the number of degrees of freedom in the system and allows for significantly longer simulation times. acs.orgnsf.gov This approach makes it possible to simulate the spontaneous self-assembly of peptides from a random distribution into larger, ordered structures like micelles or fibers. acs.orgnih.gov For example, CG simulations have been used to elucidate a three-step process for peptide micelle formation: the initial aggregation into small clusters, the merging of small clusters into larger ones, and finally, the formation of stable micelles. acs.org Different CG models exist, such as the MARTINI force field, which is widely used for simulating peptide assembly. nsf.gov
Enhanced Sampling and Free Energy Calculations are often combined with MD simulations to explore the thermodynamics of self-assembly. Techniques like replica exchange molecular dynamics (REMD) and metadynamics are used to accelerate the exploration of the conformational landscape and overcome energy barriers, ensuring a more comprehensive sampling of possible assembled states. aip.org These methods can be used to construct a free energy landscape of the assembly process, identifying stable and metastable states and the pathways between them. rsc.org This information is critical for understanding the stability of different assembled structures and for the rational design of peptides with specific self-assembly properties. rsc.org
The investigation of L-leucyl-L-seryl-L-alanyl- self-assembly would likely involve a multi-scale modeling approach. CG-MD could be used to observe the spontaneous formation of aggregates over microseconds, while AA-MD could then be employed on smaller, representative systems to refine the structures and analyze the specific intermolecular interactions in atomic detail.
| Strategy | Level of Detail | Typical Timescale | Primary Use in Self-Assembly Studies | Example Application |
|---|---|---|---|---|
| All-Atom MD (AA-MD) | Explicit representation of all atoms. aip.org | Nanoseconds to a few microseconds. | Analyzing specific intermolecular interactions in early aggregation or pre-assembled structures. aip.org | Identifying the role of aromatic residues in driving self-assembly. aip.org |
| Coarse-Grained MD (CG-MD) | Groups of atoms represented as single beads. frontiersin.org | Microseconds to milliseconds. | Simulating the spontaneous formation of large aggregates and observing the overall assembly pathway. nih.gov | Observing the formation of cylindrical micelles from an initial homogeneous mixture of peptides in water. nih.gov |
| Enhanced Sampling (e.g., REMD, Metadynamics) | Can be applied to both AA-MD and CG-MD. aip.org | Accelerates sampling beyond standard MD timescales. | Calculating the free energy landscape of assembly and identifying thermodynamically stable structures. rsc.org | Determining the thermodynamic stability of peptide vesicles relative to isolated peptides. rsc.org |
Future Research Directions and Emerging Paradigms in Oligopeptide Science
Integration of Omics Technologies with Peptide Discovery and Characterization
The advent of "omics" technologies, which allow for the large-scale study of biological molecules, offers a powerful toolkit for elucidating the function of uncharacterized peptides like L-leucyl-L-seryl-L-alanyl-. stanford.edu By integrating genomics, transcriptomics, proteomics, and metabolomics, researchers can move from sequence to function, painting a comprehensive picture of a peptide's role within a biological system. nih.govnih.gov
Genomics and Transcriptomics: These approaches can identify the genetic origins of endogenous peptides or reveal changes in gene expression in response to external application of a synthetic peptide. For instance, treating a specific cell line with L-leucyl-L-seryl-L-alanyl- and subsequently performing RNA-sequencing could highlight which cellular pathways are modulated, offering clues to its mechanism of action. youtube.com
Proteomics: This is arguably the most direct omics approach for peptide characterization. Mass spectrometry-based proteomics can identify the peptide itself in biological samples, but more importantly, it can reveal the network of proteins with which the peptide interacts. youtube.com Techniques like affinity purification-mass spectrometry could use a tagged version of L-leucyl-L-seryl-L-alanyl- to pull down its binding partners, thereby uncovering its direct molecular targets.
Metabolomics: By analyzing the profile of small-molecule metabolites, researchers can understand the downstream metabolic consequences of the peptide's activity. youtube.com If L-leucyl-L-seryl-L-alanyl- were to influence a metabolic pathway, such as glucose homeostasis or lipid metabolism, these changes would be readily detectable. nih.gov
The true power of this approach lies in multi-omics integration, where data from all layers are combined to build causal models of biological events, moving beyond simple correlation to establish a clearer chain of causality. nih.gov
Table 1: Hypothetical Multi-Omics Investigation of L-leucyl-L-seryl-L-alanyl-
| Omics Technology | Objective | Potential Finding/Data Generated |
|---|---|---|
| Transcriptomics (RNA-Seq) | Identify cellular pathways modulated by the peptide. | Upregulation of genes involved in anti-inflammatory responses; downregulation of proliferative pathway genes. |
| Proteomics (Affinity-MS) | Discover direct protein binding partners. | Identification of a specific cell surface receptor or an intracellular enzyme as a primary target. |
| Metabolomics (LC-MS) | Assess the impact on cellular metabolism. | Alterations in the levels of specific lipids or amino acids, suggesting an effect on metabolic regulation. |
| Phosphoproteomics | Map changes in signaling cascades. | Changes in the phosphorylation state of key signaling proteins (e.g., kinases, transcription factors). youtube.com |
Advancements in High-Throughput Screening Platforms for Functional Peptide Identification
High-throughput screening (HTS) is essential for rapidly assessing the function of vast numbers of peptides. acs.org Modern HTS platforms have moved beyond simple binding assays to complex, cell-based functional readouts, enabling the identification of peptides with specific biological activities, such as antiproliferative or cell-adhesion properties. acs.orgnih.gov
For a specific oligopeptide like L-leucyl-L-seryl-L-alanyl-, HTS can be employed in several ways. A library of its analogs, created by systematically substituting each amino acid, could be screened to identify sequences with enhanced activity or stability. arxiv.org These screens can utilize various detection methods, including fluorescence-based assays that measure competitive binding or cellular health. drugtargetreview.com
Recent advancements include pooled screening approaches where libraries of genetically encoded peptides are introduced into cells, and next-generation sequencing is used to quantify the effect of each peptide on a desired phenotype, such as cell proliferation or survival. youtube.com This method has successfully identified novel antiproliferative peptides and could be a powerful tool to probe the function of L-leucyl-L-seryl-L-alanyl- and its derivatives in various disease models, such as cancer. acs.org
Table 2: Illustrative High-Throughput Screening Cascade for L-leucyl-L-seryl-L-alanyl- Analogs
| Screening Stage | Assay Type | Purpose | Example Readout |
|---|---|---|---|
| Primary Screen | Competitive Binding Assay | Identify analogs that bind to a hypothesized target receptor. | Displacement of a fluorescently labeled ligand. drugtargetreview.com |
| Secondary Screen | Cell Viability Assay (e.g., MTT) | Test for antiproliferative effects on a cancer cell line. | Reduction in cell viability for active peptide hits. acs.org |
| Tertiary Screen | High-Content Imaging | Analyze morphological changes induced by lead peptides. | Changes in cell shape, size, or protein localization. |
| Confirmatory Screen | Target Engagement Assay | Confirm interaction with the target protein within the cell. | Cellular thermal shift assay (CETSA) or NanoBRET. |
Development of Next-Generation Peptide Engineering and Design Principles
Once a functional peptide is identified, the next frontier is to engineer it for optimal therapeutic or diagnostic use. Next-generation peptide design principles are moving beyond simple sequence optimization to incorporate strategies that enhance stability, improve bioavailability, and confer novel functionalities. proteogenix.sciencenih.gov
A key challenge for peptide therapeutics is their typically poor structural rigidity and susceptibility to degradation. medicineinnovates.com Engineering principles used to overcome this include cyclization, stapling, and the incorporation of non-natural amino acids. For L-leucyl-L-seryl-L-alanyl-, this could involve creating a cyclic version to mimic protein reverse turns, potentially increasing its affinity for a target. wikipedia.org Computational tools and deep generative models are becoming indispensable for exploring the vast sequence space and predicting which modifications will lead to improved properties. rsc.org These models can generate entirely new sequences with desired functions, accelerating the design-build-test cycle. rsc.org
Furthermore, peptides can be engineered as "ADAPTins"—engineered β-hairpin structures that mimic antibody binding loops—to create highly specific inhibitors of protein-protein interactions, a class of targets notoriously difficult for traditional small molecules. medicineinnovates.com Such technology could potentially be used to develop a highly potent therapeutic based on the L-leucyl-L-seryl-L-alanyl- sequence if it is found to target a relevant protein-protein interface.
Table 3: Potential Engineering Strategies for L-leucyl-L-seryl-L-alanyl-
| Engineering Principle | Modification | Desired Outcome | Relevant Research Area |
|---|---|---|---|
| Structural Stabilization | Cyclization or introduction of a hydrocarbon staple. | Increased resistance to proteases, improved conformational rigidity, and enhanced target affinity. | Therapeutic Peptides wikipedia.org |
| Bioavailability Enhancement | PEGylation or conjugation to cell-penetrating peptides. | Longer plasma half-life and improved ability to cross cell membranes. medicineinnovates.com | Drug Delivery proteogenix.science |
| Functional Modification | Fusion to a cytotoxic agent or an imaging probe. | Creation of a peptide-drug conjugate for targeted therapy or a diagnostic tool. | Oncology, Diagnostics |
| De Novo Design | Use of generative models to create novel sequences. | Discovery of peptides with higher potency or entirely new functions based on the original scaffold. | Computational Biology rsc.org |
Systematic Approaches to Peptide Biodistribution and Metabolism Research
A critical aspect of developing any peptide for in vivo use is understanding its pharmacokinetics (PK) and biodistribution—where it goes in the body, how long it stays there, and how it is broken down. nih.gov Peptides and proteins are typically metabolized via catabolic pathways into amino acids, which are then recycled. youtube.com
Systematic research in this area involves radiolabeling the peptide (e.g., with Iodine-125) and tracking its journey through a living organism over time. nih.gov This allows for the quantification of the peptide's concentration in various organs and tissues, such as the liver, kidneys, and target tissues. nih.govnih.gov The kidneys and liver are often the primary organs involved in the clearance and metabolism of peptides. youtube.com
For L-leucyl-L-seryl-L-alanyl-, a biodistribution study would reveal its accumulation in specific organs, which could provide insights into its potential sites of action or toxicity. mdpi.com Pharmacokinetic analysis, typically involving a two-compartment model, would determine key parameters like its distribution and elimination half-life. nih.gov Understanding these properties is crucial for designing effective and safe applications. For instance, a rapid clearance might necessitate engineering strategies to extend its half-life, as discussed previously.
Table 4: Sample Pharmacokinetic and Biodistribution Profile for a Hypothetical Radiolabeled Peptide
| Parameter | Description | Example Value |
|---|---|---|
| Distribution Half-Life (t½α) | The time taken for the peptide to distribute from the plasma to other tissues. | 2.5 minutes nih.gov |
| Elimination Half-Life (t½β) | The time taken for half of the peptide to be removed from the body. | 8 hours |
| Volume of Distribution (Vd) | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | 0.6 L/kg |
| Clearance (CL) | The rate at which the peptide is removed from the body. | 1.2 mL/min/kg |
| Peak Organ Accumulation (1h post-injection) | The organ showing the highest concentration of the peptide. | Liver (35% of injected dose/gram of tissue) nih.gov |
Q & A
Basic Research Questions
Q. How does L-Leucine influence muscle protein synthesis, and what experimental models are optimal for studying this mechanism?
- Methodological Answer : Muscle protein synthesis can be assessed using in vitro cell cultures (e.g., C2C12 myotubes) treated with L-Leucine at varying concentrations (e.g., 0.1–5.0 mM) to measure mTORC1 activation via Western blotting. In vivo models, such as rodents fed leucine-enriched diets, allow for muscle biopsies to quantify phosphorylation of S6K1 or 4E-BP1. Isotopic tracer methods (e.g., deuterated phenylalanine) track protein synthesis rates in humans .
Q. What methodological approaches are used to determine the leucine threshold required for anabolic signaling in skeletal muscle?
- Methodological Answer : Dose-response studies in fasted subjects or animals, combined with hyperaminoacidemic clamps, identify the leucine threshold (typically ~2–3 g in humans). Blood samples and muscle biopsies are analyzed for leucine kinetics and mTOR pathway markers. Computational modeling of leucine flux and incorporation into muscle proteins refines threshold estimates .
Advanced Research Questions
Q. How can Design of Experiment (DoE) methodologies optimize L-Leucine concentration in spray-dried formulations for pulmonary delivery?
- Methodological Answer : A DoE approach screens critical factors (e.g., leucine concentration [1–10% w/w], inlet temperature, feed rate) to optimize powder characteristics (e.g., yield, particle size, hygroscopicity). Response surface models (e.g., central composite design) quantify interactions between variables. Validation includes in vitro aerosolization tests (Next-Generation Impactor) and stability studies under varying humidity .
Q. How do researchers resolve contradictions in L-Leucine's effects on seizure susceptibility versus hypoglycemia risks in preclinical models?
- Methodological Answer : Controlled studies in rodents compare acute vs. chronic leucine exposure. Blood glucose and EEG monitoring during kainic acid-induced seizures clarify dose-dependent effects. Metabolomic profiling identifies ketone body fluctuations (e.g., β-hydroxybutyrate) and insulin/glucagon ratios to disentangle hypoglycemia mechanisms .
Q. What advanced spectroscopic techniques enable accurate quantification of trace L-Leucine concentrations in biological fluids, and what validation steps are critical?
- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) using silver nanoparticles detects L-Leucine at trace levels (80–320 µmol/L) via characteristic peaks (1130, 1179, 1183 cm⁻¹). Validation includes spiking synthetic blood with known leucine concentrations and cross-validating with LC-MS/MS. Calibration curves must account for matrix effects .
Q. In kinetic studies of L-Leucine reactions, how do varying alkali concentrations and reaction orders influence mechanistic interpretations?
- Methodological Answer : Pseudo-first-order kinetics under excess alkali reveal rate constants via UV-Vis spectroscopy. Nonlinear regression of kobs vs. [Leucine] identifies shifts from first-order (low [Leucine]) to zero-order (high [Leucine]) kinetics. Alkali concentration studies (0.1–1.0 M NaOH) probe deprotonation effects on reaction pathways .
Q. How does L-Leucine supplementation interact with other amino acids like L-Citrulline in muscle maintenance during caloric restriction?
- Methodological Answer : Randomized controlled trials in humans or rodents pair L-Leucine (0.05–0.15 g/kg) with L-Citrulline (2–6 g/day). Dual-energy X-ray absorptiometry (DEXA) tracks lean mass, while nitrogen balance studies and muscle biopsies assess protein turnover. Factorial designs isolate interaction effects (e.g., antagonism in mTOR signaling) .
Q. What factors contribute to discrepancies in carcass composition outcomes when supplementing L-Leucine in poultry nutrition studies?
- Methodological Answer : Confounding variables include dietary crude protein levels (e.g., 20% vs. 18%), leucine dosage (0.5% vs. 0.67%), and study duration (21–42 days). Multivariate ANOVA identifies significant interactions, while post hoc tests (Tukey’s HSD) compare treatment groups. Replication across breeds (e.g., Cobb vs. Ross) controls for genetic variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
